molecular formula C24H25N3O5 B14963018 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione

3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B14963018
M. Wt: 435.5 g/mol
InChI Key: QGAXKBLJIUDUOZ-UHFFFAOYSA-N
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Description

3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of beta-carbolines and pyrrolidines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. The starting materials often include beta-carboline derivatives and trimethoxyphenyl compounds. Common synthetic routes may involve:

    Condensation Reactions: Combining beta-carboline derivatives with trimethoxyphenyl compounds under acidic or basic conditions.

    Cyclization Reactions: Formation of the pyrrolidine ring through intramolecular cyclization.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the beta-carboline moiety.

    Reduction: Reduction reactions could be used to modify the functional groups on the pyrrolidine ring.

    Substitution: Various substitution reactions can be performed on the trimethoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Beta-carboline derivatives are known for their neuroprotective, anti-inflammatory, and anticancer properties. This compound could be studied for similar activities.

Medicine

    Therapeutic Potential: Research may focus on the compound’s potential as a therapeutic agent for neurological disorders, cancer, and other diseases.

Industry

    Pharmaceuticals: The compound could be used in the development of new drugs.

Mechanism of Action

The mechanism of action of 3-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione would depend on its specific biological target. Generally, beta-carbolines interact with various molecular targets such as enzymes, receptors, and DNA. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline with neuroprotective properties.

    Tetrahydro-beta-carboline: A simpler analog with similar biological activities.

    Trimethoxyphenyl Derivatives: Compounds with similar structural motifs used in medicinal chemistry.

Uniqueness

The unique combination of beta-carboline and trimethoxyphenyl groups in this compound may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C24H25N3O5

Molecular Weight

435.5 g/mol

IUPAC Name

3-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-(3,4,5-trimethoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C24H25N3O5/c1-30-20-10-14(11-21(31-2)23(20)32-3)27-22(28)12-19(24(27)29)26-9-8-16-15-6-4-5-7-17(15)25-18(16)13-26/h4-7,10-11,19,25H,8-9,12-13H2,1-3H3

InChI Key

QGAXKBLJIUDUOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)N2C(=O)CC(C2=O)N3CCC4=C(C3)NC5=CC=CC=C45

Origin of Product

United States

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